molecular formula C13H9FN2O3 B5506345 N-(4-fluorophenyl)-2-nitrobenzamide

N-(4-fluorophenyl)-2-nitrobenzamide

Cat. No.: B5506345
M. Wt: 260.22 g/mol
InChI Key: JOBMADXPEJVVMY-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-nitrobenzamide is a benzamide derivative characterized by a 2-nitrobenzoic acid core linked to a 4-fluorophenyl group via an amide bond.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16(18)19/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBMADXPEJVVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-nitrobenzamide typically involves the nitration of 4-fluoroaniline followed by acylation. One common method is as follows:

    Nitration: 4-fluoroaniline is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group, forming 4-fluoro-2-nitroaniline.

    Acylation: The resulting 4-fluoro-2-nitroaniline is then acylated using benzoyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Reduction: The major product of the reduction reaction is N-(4-aminophenyl)-2-nitrobenzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Scientific Research Applications

N-(4-fluorophenyl)-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Studies: It is employed in studies investigating the effects of nitro and fluorophenyl groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The nitro group can participate in redox reactions, while the fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • N-(4-Fluorophenethyl)-2-nitrobenzamide () shares the 2-nitrobenzamide core but incorporates a phenethyl group, which increases molecular weight and lipophilicity compared to the target compound. Its high synthesis yield (92%) suggests robust coupling efficiency between 2-nitrobenzoic acid and fluorinated amines .
  • N-(Cyano-(4-fluorophenyl)methyl)-2-nitrobenzamide () demonstrates how steric and electronic modifications (e.g., cyano groups) lower melting points, likely due to disrupted crystal packing .

Key Observations :

  • While N-(4-fluorophenyl)-2-nitrobenzamide’s biological activity remains unstudied, fluorinated analogs like N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide exhibit strong binding affinities (-9.0 kcal/mol) to enzymes like trans-sialidase, hinting at possible antiparasitic applications .

Crystallographic and Analytical Insights

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide () features two fluorine atoms, enhancing its crystallographic stability (CCDC Deposition 2320603). Its planar structure contrasts with bulkier derivatives, suggesting substituent size impacts packing efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling 2-nitrobenzoic acid derivatives with 4-fluoroaniline using carbodiimide-based coupling agents (e.g., EDCI, HOBt) in anhydrous DMF or THF. Temperature control (0–25°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions like hydrolysis .
  • Optimization : Yield and purity can be improved via slow addition of reagents, inert atmosphere (N₂/Ar), and post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is structural characterization of this compound performed?

  • Key Techniques :

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro and fluorophenyl groups).
  • IR : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • TLC : Monitor reaction progress using silica GF254 plates and UV visualization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Approach :

  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorometric or colorimetric assays (e.g., ATP depletion for kinases).
  • Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target receptors .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methods :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., COX-2).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
    • Validation : Compare computational predictions with experimental IC₅₀ data from dose-response curves .

Q. What strategies resolve contradictions in solubility/stability data across studies?

  • Critical Analysis :

  • Solubility : Use standardized pharmacopeial methods (e.g., shake-flask technique in ethanol/water mixtures) to ensure reproducibility .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, λ=254 nm) to identify degradation products .

Q. How can crystallography and SHELX software refine the compound’s 3D structure?

  • Procedure :

  • Data Collection : High-resolution X-ray diffraction (λ=0.71073 Å) at 100 K.
  • Refinement : SHELXL for least-squares minimization, with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) .

Q. What advanced analytical methods validate purity for pharmacological studies?

  • Techniques :

  • HPLC-MS : Hypersil Gold C18 column (5 µm, 250 mm), 0.1% formic acid/ACN gradient, ESI+ mode for mass confirmation.
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/F percentages (deviation <0.4%) .

Methodological Challenges & Solutions

Q. How are reaction mechanisms for nitro-group reduction or fluorophenyl substitution elucidated?

  • Experimental Design :

  • Kinetic Studies : Monitor intermediates via in situ FTIR or LC-MS during NaBH₄/Cu-mediated reductions.
  • Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace hydrolysis pathways in acidic conditions .

Q. What statistical approaches analyze dose-response discrepancies in biological assays?

  • Analysis :

  • ANOVA : Compare triplicate data across concentrations (p<0.05 significance).
  • Hill Equation : Fit sigmoidal curves to determine EC₅₀ and cooperativity coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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